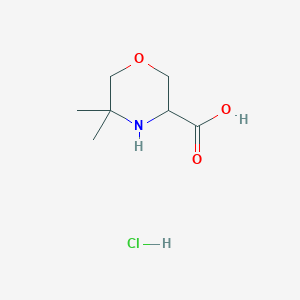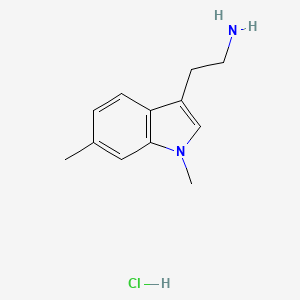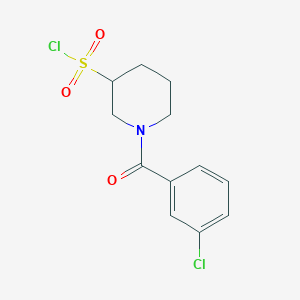![molecular formula C12H10ClNO3 B1471161 Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate CAS No. 942404-59-3](/img/structure/B1471161.png)
Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate
Übersicht
Beschreibung
Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate, commonly known as CMOB, is an important organic compound that has a wide range of applications in scientific research. It is used as a reactant in the synthesis of a variety of compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
CMOB is used in a variety of scientific research applications. It is used as a reactant in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic reactions, such as the Wittig reaction and the Baylis-Hillman reaction. In addition, CMOB is used as a reagent in biochemical and physiological studies, such as the measurement of enzyme activities, the study of protein-protein interactions, and the detection of DNA binding proteins.
Wirkmechanismus
The mechanism of action of CMOB is not well understood. It is thought to act as a nucleophile in organic reactions, attacking electrophilic centers in the substrates. In addition, it is believed to be able to bind to certain proteins, such as DNA binding proteins, and to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMOB are not well understood. Studies have shown that it can bind to certain proteins, such as DNA binding proteins, and modify their activity. In addition, CMOB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to induce the expression of certain genes, such as the gene encoding the enzyme cytochrome P450 2E1 (CYP2E1).
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMOB in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable under a variety of conditions. In addition, it is relatively non-toxic and is not known to be mutagenic. However, the use of CMOB has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. In addition, it is not very soluble in water, so it must be used in organic solvents.
Zukünftige Richtungen
The use of CMOB in scientific research is expected to continue to expand in the future. It is likely to be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is likely to be used as a catalyst in organic reactions, such as the Wittig reaction and the Baylis-Hillman reaction. Finally, CMOB is likely to be used as a reagent in biochemical and physiological studies, such as the measurement of enzyme activities, the study of protein-protein interactions, and the detection of DNA binding proteins.
Eigenschaften
IUPAC Name |
methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSNSMDIUKBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)

![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)










